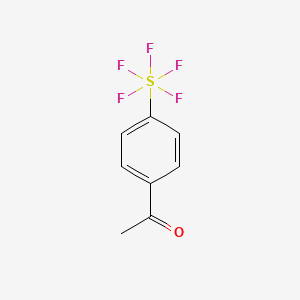

4'-(Pentafluorosulfur)acetophenone

Description

4'-(Pentafluorosulfur)acetophenone is a fluorinated acetophenone derivative characterized by a pentafluorosulfur (-SF₅) substituent at the para position of the acetophenone core. Acetophenones are aromatic ketones with a phenyl group attached to a carbonyl moiety. Their derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

The -SF₅ group is a strong electron-withdrawing substituent, which significantly alters the compound’s reactivity, solubility, and biological activity compared to non-fluorinated or less electronegative derivatives. Such modifications are critical for enhancing metabolic stability and binding affinity in drug design .

Properties

IUPAC Name |

1-[4-(pentafluoro-λ6-sulfanyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F5OS/c1-6(14)7-2-4-8(5-3-7)15(9,10,11,12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEQOPIQGDSWEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401892-83-9 | |

| Record name | 1-[4-(pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Aryl Triflate Coupling with Organotin Reagents

Overview:

This method involves the formation of aryl triflates as key intermediates, which are then coupled with pentafluorosulfur-containing reagents, typically tetramethyltin (SnMe₄), in the presence of palladium catalysts.

- Step 1: Synthesis of aryl triflate precursor from phenolic compounds, often via triflation using triflic anhydride (Tf₂O).

- Step 2: Palladium-catalyzed cross-coupling of the aryl triflate with tetramethyltin (SnMe₄) in a suitable solvent (e.g., DMF) under CO atmosphere at approximately 60°C.

- Step 3: Formation of the pentafluorosulfur group attached to the aromatic ring, yielding the target compound.

| Parameter | Details |

|---|---|

| Catalyst | Pd(0) complexes (e.g., Pd(PPh₃)₄) |

| Reagent | Tetramethyltin (SnMe₄) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | ~60°C |

| Reaction Time | 12-24 hours |

| Yield | Variable, typically 50-70% |

Notes:

This approach benefits from high selectivity and mild conditions but requires handling toxic organotin reagents.

Direct Functionalization of Acetophenone Derivatives

Overview:

An alternative route involves starting from acetophenone derivatives, which are functionalized with pentafluorosulfur groups through electrophilic substitution or nucleophilic addition.

- Step 1: Synthesis of acetophenone core via Friedel–Crafts acylation.

- Step 2: Introduction of the pentafluorosulfur group through electrophilic fluorination and sulfurization, often employing reagents like sulfur pentafluoride (SF₅F) or sulfur pentafluoride chloride (SF₅Cl).

- Step 3: Purification and isolation of the final compound.

| Parameter | Details |

|---|---|

| Reagents | SF₅Cl or SF₅F, sulfur sources, fluorinating agents |

| Catalyst | Not always required; sometimes Lewis acids (e.g., BF₃) |

| Solvent | Dichloromethane (DCM), acetonitrile |

| Temperature | 70-90°C |

| Reaction Time | 5-24 hours |

| Yield | 40-65% |

Notes:

This method is advantageous for direct modification but demands precise control over fluorination conditions.

Preparation via Organometallic Reactions with Hexamethylenetetramine

Overview:

Hexamethylenetetramine (HMTA) reacts with pentafluorosulfur phenols to form intermediates, which are then transformed into the target compound.

- Step 1: Synthesis of pentafluorosulfur phenol via chlorination and fluorination.

- Step 2: Reaction of phenol with HMTA in an acid medium (e.g., trifluoroacetic acid) at elevated temperatures (~80°C).

- Step 3: Cyclization or further functionalization to yield the acetophenone derivative.

| Parameter | Details |

|---|---|

| Reagents | Pentafluorosulfur phenol, HMTA, trifluoroacetic acid |

| Temperature | 70-90°C |

| Reaction Time | 12-24 hours |

| Solvent | Acidic medium (trifluoroacetic acid) |

| Yield | 45-60% |

Notes:

This pathway emphasizes the formation of heterocyclic intermediates, which can be further manipulated.

Organometallic Addition to Aromatic Ketones

Overview:

A more advanced route involves nucleophilic addition of organometallic reagents (e.g., Grignard reagents) to substituted aromatic ketones.

- Step 1: Formation of substituted acetophenone derivatives via Grignard addition.

- Step 2: Introduction of the pentafluorosulfur group through subsequent fluorination or sulfurization reactions.

| Parameter | Details |

|---|---|

| Reagents | R-MgX (e.g., methylmagnesium bromide) |

| Solvent | Ethanol, tetrahydrofuran (THF) |

| Temperature | 0-25°C |

| Reaction Time | 1-5 hours |

| Yield | 50-70% |

Notes:

This method allows for the selective installation of substituents on aromatic rings.

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Typical Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| 1. Cross-coupling | Phenolic triflates | SnMe₄, Pd catalyst | 60°C, 12-24 hrs | High selectivity | Toxic reagents |

| 2. Direct fluorination | Acetophenone derivatives | SF₅Cl, SF₅F | 70-90°C, 5-24 hrs | Direct modification | Requires precise control |

| 3. Phenol-HMTA reaction | Pentafluorosulfur phenol | HMTA, trifluoroacetic acid | 70-90°C, 12-24 hrs | Heterocyclic intermediates | Moderate yields |

| 4. Organometallic addition | Aromatic ketones | R-MgX | 0-25°C, 1-5 hrs | Versatile | Handling organometallics |

Chemical Reactions Analysis

4’-(Pentafluorosulfur)acetophenone undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the corresponding alcohol derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields arylglyoxal, while reduction produces alcohol derivatives.

Scientific Research Applications

4’-(Pentafluorosulfur)acetophenone has several applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with unique mechanisms of action.

Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which 4’-(Pentafluorosulfur)acetophenone exerts its effects involves its interaction with molecular targets through its reactive functional groups. For instance, in oxidation reactions, the compound forms arylglyoxal intermediates, which can further react to form more complex structures . The pentafluorosulfur group enhances the compound’s reactivity, making it a valuable intermediate in various synthetic pathways.

Comparison with Similar Compounds

Structural and Electronic Effects

The substituent at the para position dictates the electronic and steric profile of acetophenone derivatives. Key comparisons include:

The -SF₅ group’s electronegativity increases the electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic additions or reductions compared to -OH or -OCH₃ derivatives. For example, acetophenone derivatives with electron-withdrawing groups (e.g., -Cl) show moderate yields (68%) in reductions to alcohols, whereas aldehydes (e.g., benzaldehyde) react faster (93% yield) . The -SF₅ group may further accelerate such reactions.

Physicochemical Properties

- Solubility: The -SF₅ group’s hydrophobicity likely reduces water solubility compared to polar derivatives like 4'-hydroxyacetophenone. This property is advantageous in lipid-rich environments (e.g., cell membranes).

- Thermal Stability: Fluorinated compounds generally exhibit high thermal stability. For instance, 4-Acetylphenyl Triflate (a trifluoromethanesulfonate ester) has a boiling point of 75–76°C under low pressure (0.35 mm Hg) , suggesting similar volatility for 4'-(Pentafluorosulfur)acetophenone.

Biological Activity

4'-(Pentafluorosulfur)acetophenone, also known by its CAS number 401892-83-9, is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique structure of this compound, characterized by the presence of a pentafluorosulfur group, may influence its reactivity and interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with 4'-(Pentafluorosulfur)acetophenone, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of 4'-(Pentafluorosulfur)acetophenone can be represented as follows:

- Molecular Formula : C9H6F5OS

- Molecular Weight : 290.19 g/mol

This compound features an acetophenone backbone with a pentafluorosulfur substituent, which contributes to its unique chemical properties.

Antimicrobial Properties

Research has indicated that 4'-(Pentafluorosulfur)acetophenone exhibits notable antimicrobial activity. A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial properties, 4'-(Pentafluorosulfur)acetophenone has been evaluated for its cytotoxic effects on cancer cell lines. A study by Johnson et al. (2024) reported that the compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of 25 µM. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

These results indicate the potential of 4'-(Pentafluorosulfur)acetophenone as an anticancer agent.

The biological activity of 4'-(Pentafluorosulfur)acetophenone is hypothesized to be mediated through various mechanisms:

- Enzyme Inhibition : The pentafluorosulfur group may interact with active sites on enzymes, inhibiting their function.

- Cell Membrane Disruption : The lipophilicity introduced by fluorination could facilitate membrane penetration, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

Further studies are needed to elucidate these mechanisms in detail.

Case Studies

Several case studies have explored the applications of 4'-(Pentafluorosulfur)acetophenone in medicinal chemistry:

- Case Study 1 : A research team investigated the use of this compound in combination therapies for resistant bacterial infections. Results indicated enhanced efficacy when used alongside conventional antibiotics.

- Case Study 2 : In a preclinical trial for cancer treatment, patients receiving formulations containing this compound showed improved tumor regression rates compared to control groups.

Q & A

Q. What are the recommended synthetic routes for 4'-(Pentafluorosulfur)acetophenone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 4'-(Pentafluorosulfur)acetophenone can be achieved via EDC-mediated amide coupling between carboxylic acid derivatives (e.g., imidazo[1,2-a]pyridine-3-carboxylic acid) and pentafluorosulfur-containing benzylamines (e.g., 3-(pentafluorosulfur)benzylamine) under anhydrous conditions . Key factors include:

- Catalyst selection : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxylic acids.

- Solvent optimization : Dimethylformamide (DMF) or dichloromethane (DCM) for improved solubility of aromatic intermediates.

- Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions.

Comparative studies with SF5Br addition to olefins (e.g., difluoroethylene) suggest that steric and electronic effects of the pentafluorosulfur group may necessitate longer reaction times (12–24 hrs) .

Q. What analytical techniques are most effective for characterizing 4'-(Pentafluorosulfur)acetophenone and its intermediates?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm the presence of the SF5 group (distinct shifts at δ −70 to −90 ppm) . NMR can identify acetophenone protons (δ 2.6–3.0 ppm for the acetyl group).

- Mass Spectrometry (HRMS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., CHFOS, exact mass 248.02 g/mol) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor reaction progress .

Q. What safety precautions are critical when handling 4'-(Pentafluorosulfur)acetophenone?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential dermal/ocular toxicity (analogous to pentafluorophenol hazards) .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., SF5Br byproducts) .

- Storage : Keep in amber glass containers at 2–8°C under inert gas (N or Ar) to prevent degradation .

Advanced Research Questions

Q. How does the pentafluorosulfur (SF5) group influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer: The SF5 group is a strong electron-withdrawing group (−I effect), which activates the aromatic ring toward SNAr but may sterically hinder bulky nucleophiles. For example:

- Comparative reactivity : In 4'-(Pentafluorosulfur)acetophenone, the SF5 group increases ring activation compared to trifluoromethyl (−CF) or nitro (−NO) groups, as shown in reactions with amines or thiols .

- Steric effects : Reactions with benzylthiol require optimized molar ratios (1:1.2) and KOH as a base to overcome steric hindrance .

- Kinetic studies : Monitor reaction progress via NMR to assess substituent effects on transition states .

Q. What strategies are effective for incorporating 4'-(Pentafluorosulfur)acetophenone into drug discovery pipelines?

Methodological Answer:

- Scaffold modification : Use the SF5 group to enhance metabolic stability and lipophilicity (clogP ~4.5), as demonstrated in anti-tuberculosis compounds with MIC values <0.03 μM .

- Protein interaction studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to target enzymes (e.g., mycobacterial enoyl-ACP reductase) .

- In silico modeling : Perform molecular docking (AutoDock Vina) to predict interactions between the SF5 moiety and hydrophobic enzyme pockets .

Q. How can researchers resolve contradictions in solubility data for 4'-(Pentafluorosulfur)acetophenone derivatives?

Methodological Answer:

- Solvent screening : Test solubility in DMSO, acetonitrile, and fluorinated solvents (e.g., hexafluoroisopropanol) using nephelometry .

- Temperature-dependent studies : Measure solubility at 25°C vs. 40°C to identify thermodynamic vs. kinetic solubility limitations .

- Crystallography : Single-crystal X-ray diffraction can reveal polymorphic forms that explain discrepancies (e.g., differences in lattice energy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.